An In-depth Technical Guide to the Mechanism of Action of AM103, a FLAP Inhibitor
An In-depth Technical Guide to the Mechanism of Action of AM103, a FLAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AM103, also known as GSK2190914, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This document provides a comprehensive overview of the mechanism of action of AM103, detailing its engagement with the leukotriene biosynthesis pathway. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anti-inflammatory therapeutics.
Introduction to the 5-Lipoxygenase Pathway and FLAP
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP). FLAP, an integral membrane protein located in the nuclear envelope, plays a crucial role by binding arachidonic acid and presenting it to 5-LO. This initial step is pivotal for the downstream production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4). By targeting FLAP, inhibitors can effectively block the entire leukotriene biosynthetic cascade, offering a powerful therapeutic strategy for inflammatory conditions.
AM103: A Potent and Selective FLAP Inhibitor
AM103 is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of FLAP. Its development was aimed at providing a therapeutic agent capable of suppressing leukotriene-mediated inflammation. Preclinical and early clinical studies have demonstrated its ability to effectively inhibit leukotriene production.
Quantitative Data Summary
The following tables summarize the key quantitative data for AM103 from various in vitro and in vivo studies.
Table 1: In Vitro Potency of AM103
| Assay | Species | IC50 | Reference |
| FLAP Binding | Human | 4.2 nM | [1] |
| LTB4 Inhibition (Whole Blood) | Human | 349 nM | [1] |
| LTB4 Inhibition (Whole Blood) | Rat | 113 nM | [2] |
| LTB4 Inhibition (Whole Blood) | Mouse | 117 nM | [2] |
Table 2: In Vivo Efficacy of AM103
| Model | Species | Dosing | Effect | Reference |
| Ovalbumin-Induced Lung Inflammation | Mouse | 10 mg/kg, q.i.d. | ~60% inhibition of CysLTs and eosinophil peroxidase | [2][3] |
| Platelet-Activating Factor (PAF) Induced Lethality | Mouse | Not specified | Increased survival time | [2][3] |
| Zymosan-Induced Peritonitis | Rat | Not specified | Dose-dependent inhibition of LTB4, CysLTs, and plasma extravasation | [3] |
| Calcium Ionophore-Induced Lung Leukotriene Production | Rat | ED50 = 0.8 mg/kg (LTB4), 1 mg/kg (CysLTs) | Inhibition of LTB4 and CysLT production | [2][3] |
Table 3: Pharmacokinetic Profile of AM103
| Species | Parameter | Value | Reference |
| Dog | Bioavailability | 64% | [2] |
| Dog | Clearance | 2.9 mL/min/kg | [2] |
| Dog | Volume of Distribution | 0.41 L/kg | [2] |
| Dog | Half-life (i.v.) | 5.2 h | [2] |
Table 4: Clinical Pharmacodynamics of AM103 (Phase I)
| Study Population | Dose Range | Pharmacodynamic Effect | Reference |
| Healthy Volunteers | 50 mg to 1,000 mg/day | Dose-dependent reductions in LTB4 and LTE4 | [4] |
Mechanism of Action of AM103
AM103 exerts its pharmacological effect by directly binding to FLAP. This binding event prevents the necessary conformational change in FLAP that facilitates the transfer of arachidonic acid to 5-lipoxygenase. By disrupting this crucial initial step, AM103 effectively halts the entire leukotriene biosynthesis pathway, leading to a significant reduction in the production of both LTB4 and the cysteinyl leukotrienes.
Detailed Experimental Protocols
FLAP Binding Assay
This assay is designed to determine the binding affinity of a compound to the 5-lipoxygenase-activating protein.
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Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with a plasmid encoding human FLAP. After 48 hours, the cells are harvested, and crude membrane preparations are prepared by sonication and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
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Binding Assay: The binding assay is performed in a 96-well plate format. A fixed concentration of a radiolabeled FLAP ligand (e.g., [³H]MK-886) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (AM103).
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Incubation and Filtration: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
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Scintillation Counting and Data Analysis: The filters are washed, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter. The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled FLAP inhibitor) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
Human Whole Blood Leukotriene B4 (LTB4) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant ex vivo system.
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Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
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Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound (AM103) or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
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Stimulation of LTB4 Production: LTB4 synthesis is initiated by the addition of a calcium ionophore (e.g., A23187) to the blood samples. The samples are then incubated for a further period (e.g., 30 minutes) at 37°C.
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Termination and Sample Processing: The reaction is stopped by placing the samples on ice and adding a protein precipitating agent (e.g., methanol). The samples are then centrifuged to pellet the cellular debris.
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LTB4 Quantification: The supernatant is collected, and the concentration of LTB4 is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS).
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Data Analysis: The percentage inhibition of LTB4 production at each concentration of the test compound is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Ovalbumin-Induced Allergic Asthma Mouse Model
This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics key features of allergic asthma.
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Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA), an allergen, mixed with an adjuvant such as aluminum hydroxide (alum) on specific days (e.g., day 0 and day 14). This primes the immune system to recognize OVA as an allergen.
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Challenge: After the sensitization period, the mice are challenged with OVA directly into the airways, typically via nebulization or intranasal administration, on several consecutive days (e.g., days 21, 22, and 23). This challenge induces an inflammatory response in the lungs.
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Drug Administration: The test compound (AM103) is administered to the mice, typically orally, at various doses before and/or during the challenge phase. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) are also included.
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Assessment of Airway Inflammation: At a specified time after the final challenge (e.g., 24-48 hours), various parameters of airway inflammation are assessed. This includes:
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Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid from the airways. The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined.
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Cytokine and Chemokine Analysis: The levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and chemokines in the BAL fluid are measured using techniques like ELISA.
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Leukotriene Measurement: The concentrations of LTB4 and CysLTs in the BAL fluid are quantified.
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Histopathology: The lungs are collected, fixed, and sectioned for histological analysis to assess for signs of inflammation, such as cellular infiltration and mucus production.
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Data Analysis: The data from the drug-treated groups are compared to the vehicle-treated control group to determine the efficacy of the compound in reducing airway inflammation. Statistical analysis is performed to assess the significance of the observed effects.
Clinical Development
AM103 has undergone Phase I clinical trials in healthy volunteers.[4] In these studies, the drug was found to be safe and well-tolerated at doses ranging from 50 mg to 1,000 mg per day.[4] Importantly, the administration of AM103 resulted in dose-dependent reductions in the urinary excretion of LTE4 and in the ex vivo ionophore-stimulated production of LTB4 in whole blood, confirming its mechanism of action in humans.[4] Following the successful completion of Phase I studies, AM103 progressed to Phase II clinical trials for the treatment of asthma.[5] However, detailed quantitative results from these Phase II studies have not been made publicly available. The development of AM103 was subsequently discontinued.
Conclusion
AM103 is a well-characterized, potent, and selective inhibitor of FLAP that effectively blocks the biosynthesis of leukotrienes. Its mechanism of action has been thoroughly elucidated through a series of in vitro and in vivo studies, demonstrating its ability to engage its target and produce the desired pharmacological effect. While its clinical development was not pursued to market approval, the data gathered for AM103 provides a valuable case study for the development of FLAP inhibitors and contributes to the broader understanding of the role of leukotrienes in inflammatory diseases. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AM103 Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Amira Pharmaceuticals Hits Two Development Milestones Related To FLAP Inhibitor Program | Science 2.0 [science20.com]
